N-[2-(2-ethoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Overview
Description
N-[2-(2-ethoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid is a useful research compound. Its molecular formula is C18H25NO6 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-allyl-N-[2-(2-ethoxyphenoxy)ethyl]-2-propen-1-amine oxalate is 351.16818752 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hydrogen Bonded Structures in Organic Amine Oxalates
Research by Vaidhyanathan, Natarajan, and Rao (2002) delves into the hydrogen-bonded networks formed by oxalates of various organic amines, including n-propylamine and n-butylamine, among others. These compounds exhibit a range of hydrogen bonded structures, from linear chains to sheet-like and dimeric rings, with a focus on their thermal stability linked to the strength of these networks. This insight is crucial for understanding the behavior of N-allyl-N-[2-(2-ethoxyphenoxy)ethyl]-2-propen-1-amine oxalate in various conditions, considering its potential hydrogen bonding capabilities (Vaidhyanathan, Natarajan, & Rao, 2002).
Synthetic Applications of Lithiated N-Boc Allylic Amines
The work of Whisler and Beak (2003) highlights the asymmetric synthesis using lithiated N-(Boc)-N-(p-methoxyphenyl) allylic amines, which act as asymmetric homoenolate equivalents. This process allows for the creation of highly enantioenriched enecarbamates, which can be hydrolyzed to yield beta-substituted aldehydes. Such methodologies could potentially apply to the synthesis of derivatives of N-allyl-N-[2-(2-ethoxyphenoxy)ethyl]-2-propen-1-amine oxalate, enhancing its utility in asymmetric synthesis (Whisler & Beak, 2003).
Syntheses of Cyclic Hydroxamic Acids and Lactams
Hartenstein and Sicker (1993) demonstrated the synthesis of cyclic hydroxamic acids and lactams with a 2,3-dioxo-1,4-benzoxazine skeleton starting from ethyl 2-nitrophenyl oxalate. This research showcases the versatility of oxalate derivatives in synthesizing complex cyclic structures, which could inform the synthesis strategies of compounds like N-allyl-N-[2-(2-ethoxyphenoxy)ethyl]-2-propen-1-amine oxalate for applications in medicinal chemistry (Hartenstein & Sicker, 1993).
Synthesis of Dicarboxylic Acid Amides and Diamides
Aghekyan et al. (2018) explored the condensation reactions involving various nonaromatic amines with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate, leading to the formation of N,N'-disubstituted oxamides. This work indicates the broad synthetic utility of amine and oxalate derivatives in producing dicarboxylic acid amides and diamides, potentially relevant for the synthesis and application of N-allyl-N-[2-(2-ethoxyphenoxy)ethyl]-2-propen-1-amine oxalate in creating novel compounds with specific functionalities (Aghekyan et al., 2018).
Properties
IUPAC Name |
N-[2-(2-ethoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.C2H2O4/c1-4-11-17(12-5-2)13-14-19-16-10-8-7-9-15(16)18-6-3;3-1(4)2(5)6/h4-5,7-10H,1-2,6,11-14H2,3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBSIDDVVNUEOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCN(CC=C)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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